4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
4-Fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position. The benzamide moiety is linked to the oxan-4-ylmethyl group via an amide bond, with a fluorine atom at the para position of the benzamide aromatic ring. The compound’s molecular formula is C₂₀H₂₂FNO₃, with an average mass of 343.40 g/mol .
Properties
IUPAC Name |
4-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-5-3-2-4-17(18)20(10-12-25-13-11-20)14-22-19(23)15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNUKINQYRODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under specific conditions to form the oxan-4-ylmethyl intermediate.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using potassium fluoride (KF) or cesium fluoride (CsF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, differing primarily in substituents or backbone modifications:
Functional Group Analysis
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine, which increases molecular weight and polarizability .
- Oxan vs. Piperazine Rings : The oxan ring (tetrahydropyran) provides conformational rigidity and moderate lipophilicity, while piperazine derivatives (e.g., S 14506) exhibit enhanced solubility and receptor-binding flexibility due to nitrogen lone pairs .
- Methoxy Substitution : The 2-methoxyphenyl group in the target compound may engage in π-π stacking or hydrogen bonding, similar to 4MNB’s 4-methoxy group .
Pharmacological and Physicochemical Data
Binding Affinities :
- The target compound’s fluorobenzamide moiety is structurally analogous to SERT inhibitors like AB5A (Ki = 7.4 ± 2.4 nM) and AB9 (Ki = 1.3 ± 0.6 nM) but lacks direct evidence of SERT activity .
- 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (S 14506) shows potent 5-HT₁A agonism, suggesting that the oxan variant’s activity may depend on backbone flexibility .
- Common analytical techniques (e.g., IR, NMR) confirm the absence of thiol tautomers in both the target compound and related 1,2,4-triazoles .
Biological Activity
4-Fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen alongside carbon and hydrogen. Its structure includes a fluorophenyl group, an oxane ring, and a benzamide moiety, which are critical for its biological interactions.
Structural Formula
Biological Activity Overview
The biological activities of this compound have been studied across various domains, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, studies indicated that related phenolic compounds exhibit effective scavenging capabilities against free radicals, which are crucial for therapeutic applications in oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound's potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests anti-inflammatory properties. Inhibition of these enzymes is significant as they are key players in inflammatory processes and pain .
- Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally similar to this compound have been shown to exhibit moderate cytotoxicity against breast cancer cells (MCF-7) .
The mechanism through which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can modulate cellular signaling pathways, leading to various physiological responses.
Key Mechanistic Insights:
- Receptor Interaction : The fluorine atom in the compound may enhance binding affinity due to its electron-withdrawing properties, facilitating interactions with target proteins .
- Enzyme Inhibition : The compound has been shown to inhibit COX-2 and LOX enzymes, which are associated with inflammation and cancer progression .
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity through ABTS radical scavenging assay. |
| Study B | Evaluated cytotoxicity against MCF-7 cell line, showing moderate inhibitory effects. |
| Study C | Investigated anti-inflammatory properties via COX and LOX inhibition assays. |
Case Study Example
In one study, derivatives of the compound were tested for their ability to inhibit COX-2 activity. The results indicated that certain substitutions on the phenyl ring enhanced inhibitory potency, suggesting that structure-activity relationships (SAR) play a crucial role in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
